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Compound of Interest

Compound Name: 4-Bromo-2-iodo-7-azaindole

Cat. No.: B572159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-2-iodo-7-azaindole (also

known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the development of

various therapeutic agents. This document provides a comprehensive overview of the synthetic

route, including detailed experimental protocols and characterization data, to facilitate its

application in research and drug discovery.

Overview of Synthetic Strategy
The synthesis of 4-Bromo-2-iodo-7-azaindole is typically achieved through a multi-step

process commencing with the commercially available 7-azaindole. The general strategy

involves the initial bromination of the 7-azaindole core, followed by protection of the pyrrole

nitrogen, and subsequent regioselective iodination at the C-2 position. Finally, deprotection of

the nitrogen yields the target compound.

A common synthetic pathway involves the following key transformations:

Bromination of 7-azaindole: Introduction of a bromine atom at the 4-position of the

pyrrolo[2,3-b]pyridine ring system.

Protection of the Pyrrole Nitrogen: Installation of a protecting group, such as a tosyl (Ts) or

phenylsulfonyl (PhSO2) group, to prevent side reactions in subsequent steps.
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Regioselective Iodination: Introduction of an iodine atom at the 2-position of the protected 4-

bromo-7-azaindole.

Deprotection: Removal of the protecting group to yield the final product.

Experimental Protocols
Synthesis of 4-Bromo-7-azaindole
The starting material, 4-bromo-7-azaindole, can be synthesized from 1H-pyrrolo[2,3-b]pyridine

7-oxide.

Protocol:

1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide

(4.13 g, 1.2 eq.) are dissolved in N,N-dimethylformamide (DMF, 30 ml).

Methanesulfonic anhydride (Ms2O, 7.8 g, 2.0 eq.) is added in portions at 0 °C.

The reaction mixture is stirred at 0 °C for 1 hour, then brought to room temperature and

stirred for an additional 4 hours.

The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid

sodium hydroxide (NaOH).

An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1

hour.

The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried over

P2O5 in a vacuum oven to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Quantitative Data:

Product Starting Material Yield Reference

4-bromo-1H-

pyrrolo[2,3-b]pyridine

1H-pyrrolo[2,3-

b]pyridine 7-oxide
56% [1]
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Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
This two-step protocol involves the protection of 4-bromo-7-azaindole followed by iodination.

Protocol:

Protection: 4-bromo-7-azaindole is protected under basic conditions with para-

toluenesulfonyl chloride (TsCl) to yield N-tosyl-4-bromo-7-azaindole.[2]

Iodination: The N-tosyl-protected intermediate is then treated with lithium diisopropylamide

(LDA) to achieve regioselective metalation at the C-2 position. The resulting organometallic

species is subsequently trapped with iodine to afford the desired 2-iodoazaindole.[2]

Quantitative Data:

Product Starting Material
Overall Yield (2
steps)

Reference

N-Tosyl-4-bromo-2-

iodo-7-azaindole
4-bromo-7-azaindole 85% [2]

Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-
pyrrolo[2,3-b]pyridine and Deprotection
This alternative route utilizes a phenylsulfonyl protecting group.

Protocol:

Protection: To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (8.0 g, 24.7 mmol) and

4-(Dimethylamino)pyridine (6.0 g, 50 mmol) in DCM (150 ml) at room temperature,

benzenesulfonyl chloride (4.8 g, 27 mmol) is added dropwise. The mixture is stirred for 24

hours.[3]

Work-up and Purification: The solids formed are suspended in acetonitrile and filtered to give

4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[3]
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Deprotection: The protected compound (8.1 g, 17.5 mmol) is dissolved in 250 ml of dioxane,

and sodium tert-butoxide (2.6 g, 26.3 mmol) is added. The reaction is heated at 80°C for 16

hours.[3]

Final Work-up: The reaction medium is cooled, and the solvent is evaporated. The residue is

dissolved in ethyl acetate and washed with water. The organic phase is extracted with ethyl

acetate, dried, and concentrated to yield 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Characterization Data for 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine:[3]

Analysis Result

¹H NMR (250 MHz, DMSO-d6)
δ 12.60 (s, 1H), 7.97 (d, J=5.2 Hz, 1H), 7.26 (d,

J=5.2 Hz, 1H), 6.62 (s, 1H)

¹³C NMR (63 MHz, DMSO-d6)
δ 150.7 (Cq), 143.5 (CH), 123.2 (Cq), 121.9

(Cq), 119.3 (CH), 109.4 (CH), 83.2 (Cq)

HRMS (+ESI)
Calculated for C₇H₄BrIN₂ (M+H⁺): 322.8675,

Found: 322.8673

Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2-iodo-7-
azaindole.

7-Azaindole Bromination 4-Bromo-7-azaindole Protection (e.g., TsCl or PhSO2Cl) N-Protected-4-bromo-7-azaindole Iodination (e.g., LDA, I2) N-Protected-4-bromo-2-iodo-7-azaindole Deprotection 4-Bromo-2-iodo-7-azaindole

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-2-iodo-7-azaindole.

Conclusion
This guide provides a detailed overview of the synthesis of 4-Bromo-2-iodo-7-azaindole, a

crucial building block in medicinal chemistry. The outlined protocols and characterization data

serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole
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derivatives for drug discovery and development. The presented methods offer reliable and

reproducible pathways to access this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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